molecular formula C11H14F2N2O B2896970 4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine CAS No. 2199274-37-6

4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine

Cat. No. B2896970
CAS RN: 2199274-37-6
M. Wt: 228.243
InChI Key: FBAUFXFCDXKKIB-UHFFFAOYSA-N
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Description

The compound “4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrimidine ring substituted at the 4-position with a methoxy group that is attached to a 3,3-difluorocyclobutyl group .


Chemical Reactions Analysis

As a pyrimidine derivative, this compound might undergo reactions similar to other pyrimidines, such as electrophilic and nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific functional groups present in the molecule. For instance, the presence of the difluorocyclobutyl group might impart unique properties to the compound .

Scientific Research Applications

Antifungal Applications

Pyrimidine derivatives have shown potential in antifungal applications. A study conducted by Jafar et al. (2017) synthesized dimethylpyrimidin-derivatives and investigated their biological activity against fungi like Aspergillus terreus and Aspergillus niger. These compounds exhibited antifungal properties, suggesting their potential development into useful antifungal agents Jafar et al., 2017.

Antiviral and Anti-Inflammatory Applications

Research into pyrimidine derivatives has also highlighted their antiviral and anti-inflammatory properties. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were evaluated for their cyclooxygenase inhibition and had notable analgesic and anti-inflammatory activities, with some showing significant COX-2 selectivity Abu‐Hashem et al., 2020.

Anticancer Applications

The conformational shape of cyclopenta[d]pyrimidines, a class of compounds related to pyrimidines, has been studied for their potency as microtubule targeting agents and their antitumor activity. Xiang et al. (2020) designed and synthesized methoxy naphthyl substituted cyclopenta[d]pyrimidine compounds, demonstrating the influence of 3-D conformation on their biological activities, including antiproliferative effects against various cancer cell lines Xiang et al., 2020.

DNA Interactions

Understanding the interaction of pyrimidine derivatives with DNA is crucial for drug design. Ostrowski et al. (2003) synthesized and analyzed the conformational effects of a thymidine analogue on photochemistry, revealing insights into the mechanisms of DNA damage and repair, which are essential for developing novel therapeutic strategies Ostrowski et al., 2003.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

4-[(3,3-difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c1-7-3-10(15-8(2)14-7)16-6-9-4-11(12,13)5-9/h3,9H,4-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAUFXFCDXKKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OCC2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,3-Difluorocyclobutyl)methoxy]-2,6-dimethylpyrimidine

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